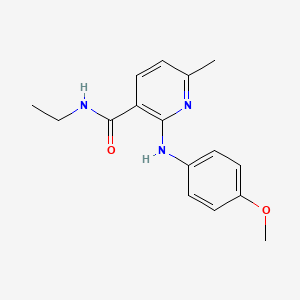
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethyl group, a methoxyphenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, N-ethyl-2-((4-hydroxyphenyl)amino)-6-methyl-: Similar structure but with a hydroxy group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-chlorophenyl)amino)-6-methyl-: Similar structure but with a chloro group instead of a methoxy group.
3-Pyridinecarboxamide, N-ethyl-2-((4-nitrophenyl)amino)-6-methyl-: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-ethyl-2-((4-methoxyphenyl)amino)-6-methyl- lies in its specific substituents, which confer distinct chemical and biological properties. The methoxy group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
78593-75-6 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-ethyl-2-(4-methoxyanilino)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-4-17-16(20)14-10-5-11(2)18-15(14)19-12-6-8-13(21-3)9-7-12/h5-10H,4H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
YKQKOCLTWGUVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















